molecular formula C17H19NO3 B4707424 N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine

N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine

Cat. No.: B4707424
M. Wt: 285.34 g/mol
InChI Key: WOUOCCUMRCCFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine is a complex organic compound that features a benzodioxole moiety and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine typically involves the reaction of 1,3-benzodioxole with an appropriate alkylating agent, followed by the introduction of the methoxybenzyl group. Common synthetic routes include:

    Alkylation: The initial step involves the alkylation of 1,3-benzodioxole with a suitable alkyl halide under basic conditions.

    Reductive Amination: The intermediate product is then subjected to reductive amination with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine involves its interaction with specific molecular targets. It is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine is unique due to its specific combination of benzodioxole and methoxybenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-19-15-4-2-3-14(9-15)11-18-8-7-13-5-6-16-17(10-13)21-12-20-16/h2-6,9-10,18H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUOCCUMRCCFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(3-methoxybenzyl)amine
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